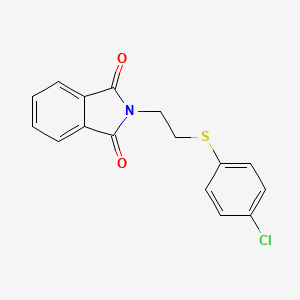

2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains an isoindole group, which is a type of heterocycle, as well as a sulfanyl group attached to a chlorophenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoindole ring and the introduction of the sulfanyl and chlorophenyl groups. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoindole group would form a five-membered ring with two adjacent carbon atoms and a nitrogen atom. The sulfanyl group would be attached to the chlorophenyl group, which would consist of a benzene ring with a chlorine atom substituted for one of the hydrogen atoms .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the isoindole, sulfanyl, and chlorophenyl groups. The electron-rich nitrogen in the isoindole might make it susceptible to electrophilic attack, while the sulfur atom in the sulfanyl group could potentially act as a nucleophile .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Applications De Recherche Scientifique

Organic Semiconductors and Molecular Electronics

Organic semiconductors, including compounds like 2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione, have garnered significant interest due to their unique optical properties. These materials find applications in molecular electronics, where their π-conjugated electron systems enable absorption and emission of light, as well as charge transport. Researchers explore their potential for gas sensors, film transistors, and photovoltaic cells .

Nonlinear Optical Properties

Quinoline derivatives, such as our compound of interest, exhibit nonlinear optical properties. These arise from delocalized π-electrons and the presence of functional groups. Researchers have investigated their potential applications in organic light-emitting diodes (OLEDs). The chlorophenyl substitution group significantly influences the properties of diisoquinoline thin films, making them promising candidates for optoelectronic devices .

Thin Film Technology

Thin films of 2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione can be prepared using thermal evaporation techniques. Structural properties, such as grain size, change with annealing temperature. Researchers have characterized these films using X-ray diffraction and scanning electron microscopy. Additionally, optical constants like optical band gap, dispersion energy, and dielectric constant have been calculated at different annealing temperatures .

Antiviral Activity

While not widely explored, the compound’s structure suggests potential antiviral properties. Further research is needed to investigate its efficacy against specific viruses. Synthesis and testing of derivatives could reveal valuable insights into its antiviral activity .

Dielectric Relaxation and AC Conductivity

Thin films of 2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione have been studied for their dielectric relaxation process and AC conductivity. The thermal evaporation technique yields appropriate film structures. Researchers have used FTIR spectra to confirm the suitability of this technique for obtaining Ch-diisoQ thin films .

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(4-chlorophenyl)sulfanylethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFZHSRNWSTGMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2390784.png)

![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390786.png)

![(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2390787.png)

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2390791.png)

![N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390792.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2390793.png)

![3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B2390796.png)

![(2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2390799.png)

![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)

![N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2390806.png)